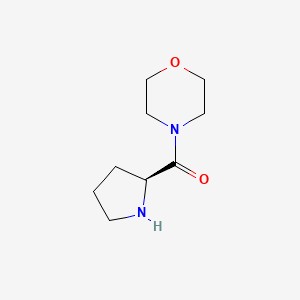

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone

Vue d'ensemble

Description

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is a synthetic organic compound that features a morpholine ring and a pyrrolidine ring connected through a methanone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the pyrrolidine structure.

Introduction of the Morpholine Ring: The morpholine ring is introduced via a Michael addition reaction, where the morpholine reacts with an appropriate electrophile.

Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, connecting the morpholine and pyrrolidine rings. This can be achieved through a condensation reaction between the two intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Oxidation Reactions

The morpholine and pyrrolidine rings in Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone are susceptible to oxidation. For example:

-

Oxidation of the pyrrolidine ring :

Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the pyrrolidine ring to form pyrrolidone derivatives. This reaction is analogous to the oxidation of similar nitrogen-containing heterocycles . -

Morpholine ring oxidation :

Hydrogen peroxide (H₂O₂) under mild conditions can oxidize the morpholine ring to generate morpholine-3-one derivatives, as observed in related compounds .

Key example :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Pyrrolidone derivative | 55–76% |

Reduction Reactions

The methanone group undergoes reduction to form secondary alcohols:

-

Carbonyl reduction :

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the methanone group to (S)-pyrrolidin-2-yl-methanol derivatives .

Key example :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄ (ether) | (S)-Pyrrolidin-2-yl-methanol | 53% |

Substitution Reactions

The nitrogen atoms in the morpholine and pyrrolidine rings participate in nucleophilic substitution:

-

Nucleophilic substitution at morpholine :

Alkylation or acylation reactions occur at the morpholine nitrogen using alkyl halides or acyl chlorides. For instance, benzyl chloride substitutes the morpholine nitrogen in the presence of MgO . -

Piperidine ring substitution :

Cyclopropanesulfonyl chloride reacts with the pyrrolidine nitrogen to form sulfonamide derivatives .

Key example :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Substitution | Benzyl chloride, MgO | N-Benzyl morpholine derivative | 66% |

Catalytic Coupling Reactions

The methanone group facilitates coupling reactions in synthetic pathways:

-

Suzuki coupling :

Palladium-catalyzed Suzuki coupling with boronic esters introduces aryl or heteroaryl groups to the pyrrolidine ring .

Key example :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf), K₂CO₃ | Aryl-substituted pyrrolidine derivative | 89% |

Hydrolysis and Condensation

The compound undergoes hydrolysis under acidic or basic conditions:

-

Methanone hydrolysis :

Hydrolysis with concentrated HCl cleaves the methanone group, yielding morpholine and pyrrolidine carboxylic acids . -

Condensation with aldehydes :

Microwave-assisted condensation with aldehydes (e.g., 3-nitrobenzaldehyde) forms Schiff base derivatives .

Key example :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | HCl (concentrated) | Morpholine/pyrrolidine carboxylic acids | 71% |

Biological Activity and Enzyme Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

Applications De Recherche Scientifique

Chemical Properties and Structure

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone features a morpholine ring and a pyrrolidine moiety, contributing to its unique chemical reactivity and biological activity. The compound has a molecular formula of CHNO and a molecular weight of approximately 184.25 g/mol. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

-

Pharmaceutical Development

- This compound is primarily investigated as a lead compound in drug discovery, particularly targeting cancer and infectious diseases. Its structural similarity to known pharmacophores enhances its potential as a therapeutic agent.

- Case Study : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

-

Chemical Biology

- The compound serves as a tool for probing biological systems, particularly in studying enzyme interactions and receptor binding affinities.

- Application : It has been utilized to explore the inhibition of specific kinases involved in cancer pathways, demonstrating promising results in preclinical models .

-

Synthetic Chemistry

- This compound acts as an important building block in the synthesis of more complex molecules. Its ability to undergo nucleophilic addition reactions facilitates the development of novel compounds with enhanced biological activities.

- Example : Researchers have synthesized analogs that exhibit improved selectivity for biological targets, paving the way for more effective therapeutics .

The biological activity of this compound is attributed to its interaction with various biological targets. Studies have shown that it can modulate signaling pathways associated with cell proliferation and apoptosis.

- Inhibition of Kinases

-

Antimicrobial Properties

- Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

Mécanisme D'action

The mechanism of action of Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Morpholine Derivatives: Compounds like 2-(morpholin-4-yl)ethanol and 4-(morpholin-4-yl)aniline share the morpholine ring structure.

Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and 1-(pyrrolidin-2-yl)methanamine share the pyrrolidine ring structure.

Uniqueness: Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is unique due to the combination of both morpholine and pyrrolidine rings connected through a methanone group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound features a morpholine ring and a pyrrolidine moiety, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 196.26 g/mol. The compound appears as a colorless crystalline solid, soluble in water and organic solvents, with a melting point reported between 148-150 °C .

Antibacterial Activity

Recent studies have investigated the antibacterial properties of morpholine and pyrrolidine derivatives, highlighting their effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values of related compounds against common pathogens:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Pyrrolidine derivative A | 3.12 | Escherichia coli |

| Pyrrolidine derivative B | 12.5 | Methicillin-resistant Staphylococcus aureus (MRSA) |

Preliminary findings suggest that morpholine derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, morpholine derivatives have shown antifungal activity. For instance, studies on pyrrolidine alkaloids revealed that certain derivatives effectively inhibited the growth of fungi, with MIC values ranging from 0.0039 to 0.025 mg/mL against common fungal strains .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which plays a role in prostaglandin metabolism .

- Binding Affinity : Interaction studies indicate that the compound may exhibit tight-binding characteristics to certain receptors or enzymes, enhancing its therapeutic potential in inflammatory diseases .

Case Studies

- Inflammatory Disease Models : In murine models of colitis, administration of this compound demonstrated reduced disease severity and improved recovery metrics compared to control groups .

- Bone Marrow Transplantation : In studies focusing on hematologic recovery post-bone marrow transplantation, this compound significantly accelerated neutrophil recovery, indicating its potential role in supportive care during chemotherapy or transplant procedures .

Propriétés

IUPAC Name |

morpholin-4-yl-[(2S)-pyrrolidin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNQMIUVUJGQ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.